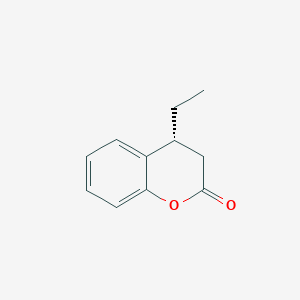
2H-1-Benzopyran-2-one, 4-ethyl-3,4-dihydro-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 4-ethyl-3,4-dihydro-, ®- is a chiral compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-ethyl-3,4-dihydro-, ®- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of ethyl-substituted phenols and appropriate aldehydes, followed by cyclization in the presence of acid catalysts . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-ethyl-3,4-dihydro-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce alkyl or aryl groups onto the benzopyran ring.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-ethyl-3,4-dihydro-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-ethyl-3,4-dihydro-, ®- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one: A parent compound with similar structural features but lacking the ethyl substitution.
3,4-Dihydro-2H-1-benzopyran: Another related compound with different substitution patterns.
Uniqueness
2H-1-Benzopyran-2-one, 4-ethyl-3,4-dihydro-, ®- is unique due to its specific stereochemistry and ethyl substitution, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61198-50-3 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(4R)-4-ethyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C11H12O2/c1-2-8-7-11(12)13-10-6-4-3-5-9(8)10/h3-6,8H,2,7H2,1H3/t8-/m1/s1 |
InChI Key |
YIVJUSCMFQYFBJ-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H]1CC(=O)OC2=CC=CC=C12 |
Canonical SMILES |
CCC1CC(=O)OC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















